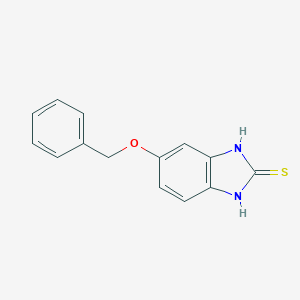

5-Benzyloxy-2-mercaptobenzimidazole

Beschreibung

BenchChem offers high-quality 5-Benzyloxy-2-mercaptobenzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Benzyloxy-2-mercaptobenzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

5-phenylmethoxy-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2OS/c18-14-15-12-7-6-11(8-13(12)16-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URZVNGKRWWMOKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=S)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441147 | |

| Record name | 5-BENZYLOXY-2-MERCAPTOBENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

465546-82-1 | |

| Record name | 5-BENZYLOXY-2-MERCAPTOBENZIMIDAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Benzyloxy-2-mercaptobenzimidazole

This guide provides a comprehensive overview of the synthetic pathway for 5-Benzyloxy-2-mercaptobenzimidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, commencing with the preparation of the key intermediate, 4-Benzyloxy-1,2-phenylenediamine, followed by a cyclization reaction to yield the target molecule. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical parameters influencing the reaction outcomes.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] Their diverse pharmacological properties, including antimicrobial, antiviral, antitumor, and anti-inflammatory activities, have established them as privileged scaffolds in medicinal chemistry.[3] The 2-mercaptobenzimidazole moiety, in particular, serves as a versatile synthetic intermediate for the development of novel therapeutic agents.[4][5] 5-Benzyloxy-2-mercaptobenzimidazole, with its benzyloxy substitution, offers a lipophilic character that can be crucial for modulating pharmacokinetic and pharmacodynamic properties.

The Synthetic Pathway: A Two-Step Approach

The synthesis of 5-Benzyloxy-2-mercaptobenzimidazole is efficiently achieved through a two-step reaction sequence. The first step involves the synthesis of the precursor, 4-Benzyloxy-1,2-phenylenediamine, via the reduction of 4-(Benzyloxy)-2-nitroaniline. The subsequent step is the cyclization of this diamine with carbon disulfide to form the desired 2-mercaptobenzimidazole ring system.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 5-Benzyloxy-2-mercaptobenzimidazole

Foreword: This technical guide offers a detailed exploration of the essential physicochemical properties of 5-Benzyloxy-2-mercaptobenzimidazole. Tailored for researchers, scientists, and professionals in drug development, this document provides a foundational understanding of the compound's characteristics, critical for its application in medicinal chemistry and materials science. This guide is structured to deliver not just data, but also expert insights into the causality behind these properties, ensuring a comprehensive and practical resource.

Introduction: Strategic Importance of 5-Benzyloxy-2-mercaptobenzimidazole

5-Benzyloxy-2-mercaptobenzimidazole is a heterocyclic molecule built upon the privileged benzimidazole scaffold.[1] This core structure is a cornerstone in medicinal chemistry, forming the basis of numerous FDA-approved drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][2] The unique physicochemical attributes of the benzimidazole ring system, such as its capacity for hydrogen bonding and π-π stacking, allow for effective binding to biological macromolecules.[1]

The title compound is distinguished by a mercapto (-SH) group at the 2-position and a benzyloxy (-OCH₂C₆H₅) group at the 5-position. The thiol group offers a reactive site for synthetic modifications and is known to be crucial for various biological activities. The benzyloxy substituent, being bulky and lipophilic, significantly modulates the molecule's solubility, crystal packing, and interaction with biological targets. A thorough grasp of its physicochemical properties is therefore indispensable for unlocking its full potential in research and development.

Molecular Structure and Chemical Identity

A precise understanding of the molecule's architecture is fundamental to interpreting its behavior.

Molecular Structure:

Caption: 2D structure of 5-Benzyloxy-2-mercaptobenzimidazole.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | 5-(Benzyloxy)-1H-benzo[d]imidazole-2-thiol | LGC Standards[3] |

| CAS Number | 465546-82-1 | Santa Cruz Biotechnology[4] |

| Molecular Formula | C₁₄H₁₂N₂OS | Santa Cruz Biotechnology[4] |

| Molecular Weight | 256.32 g/mol | Santa Cruz Biotechnology[4] |

| InChI | InChI=1S/C14H12N2OS/c18-14-15-12-7-6-11(8-13(12)16-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16,18) | LGC Standards[3] |

| SMILES | Sc1nc2cc(OCc3ccccc3)ccc2[nH]1 | LGC Standards[3] |

Fundamental Physicochemical Properties

The developability and biological fate of a molecule are governed by its physicochemical characteristics. This section provides a detailed analysis of these parameters for 5-Benzyloxy-2-mercaptobenzimidazole.

Melting Point

The melting point is a crucial indicator of a compound's purity and the energetic stability of its crystal lattice.

Table 2: Melting Point

| Property | Value |

| Melting Point | 228-230 °C |

Expert Analysis: The high melting point of 5-Benzyloxy-2-mercaptobenzimidazole is indicative of a stable crystalline structure. This stability arises from a combination of strong intermolecular forces. The planar benzimidazole core facilitates efficient π-π stacking interactions between adjacent molecules. Additionally, the presence of N-H and S-H groups allows for the formation of a robust network of intermolecular hydrogen bonds, which requires significant thermal energy to overcome.

Solubility Profile

Solubility is a critical factor influencing a drug's absorption, distribution, and formulation possibilities. The amphiphilic nature of 5-Benzyloxy-2-mercaptobenzimidazole, possessing both polar (N-H, S-H) and non-polar (benzyloxy) moieties, results in a varied solubility profile.

Table 3: Qualitative Solubility

| Solvent | Solubility |

| Water | Poorly soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Methanol | Soluble |

Formulation Insights: The poor aqueous solubility presents a significant challenge for developing oral dosage forms and requires advanced formulation strategies to enhance bioavailability. Techniques such as co-solvency, particle size reduction (micronization or nanosuspension), or the use of complexing agents like cyclodextrins could be explored.[2] Its good solubility in organic solvents like DMSO and methanol is advantageous for laboratory-based in vitro assays and for use as a starting material in further chemical synthesis.

Acidity and Ionization (pKa)

The pKa values of a molecule are critical as they dictate its ionization state at different physiological pH levels, which in turn influences its solubility, membrane permeability, and binding affinity to biological targets. 5-Benzyloxy-2-mercaptobenzimidazole possesses two primary ionizable protons: the thiol (-SH) group and the imidazole N-H proton.

Theoretical pKa Considerations: While experimentally determined pKa values for this specific molecule are not readily available in the literature, we can make informed estimations based on structurally related compounds.

-

Thiol (S-H) pKa: The thiol group in 2-mercaptobenzimidazole derivatives is known to be acidic. For the parent 2-mercaptobenzimidazole, the predicted pKa is around 10.24.[2] The electron-donating nature of the benzyloxy group at the 5-position is expected to slightly increase the pKa of the thiol group compared to the unsubstituted parent compound.

-

Imidazole (N-H) pKa: The imidazole N-H is also acidic, though generally less so than the thiol group in this class of compounds.

At physiological pH (~7.4), the thiol group will exist in a dynamic equilibrium between its protonated (R-SH) and deprotonated (R-S⁻) forms. This equilibrium is crucial for its potential mechanism of action, as the thiolate anion is a stronger nucleophile and a more effective metal chelator.

Caption: Thiol-thiolate equilibrium of 5-Benzyloxy-2-mercaptobenzimidazole.

Spectroscopic Characterization

Spectroscopic analysis provides the definitive structural confirmation and a deeper insight into the electronic environment of the molecule. Although a complete set of published spectra for this specific compound is not available, the expected characteristic signals can be predicted based on the analysis of closely related benzimidazole derivatives.[1][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

-

N-H Proton: A broad singlet is expected in the downfield region (δ 12.0-13.0 ppm), characteristic of an acidic imidazole proton.

-

Aromatic Protons: The protons on the benzimidazole and benzyl rings will appear as a series of multiplets in the aromatic region (δ 7.0-8.0 ppm).

-

Benzyloxy CH₂ Protons: A singlet corresponding to the two benzylic protons is anticipated around δ 5.0-5.5 ppm.

-

S-H Proton: The thiol proton often presents as a broad, sometimes unobservable, signal due to exchange.

¹³C NMR:

-

Thione Carbon (C=S): The most downfield signal, typically in the range of δ 165-175 ppm.

-

Aromatic Carbons: A series of signals between δ 110-150 ppm corresponding to the carbons of the benzene and benzyl rings.

-

Benzyloxy CH₂ Carbon: A signal around δ 70 ppm.

Infrared (IR) Spectroscopy

Table 4: Predicted Major IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Interpretation |

| N-H Stretch | 3100 - 3400 (broad) | Hydrogen-bonded amine |

| Aromatic C-H Stretch | 3000 - 3100 | Aryl C-H bonds |

| S-H Stretch | 2550 - 2600 (weak) | Thiol group |

| C=N Stretch | 1580 - 1650 | Imidazole ring vibration |

| C-O-C Stretch | 1200 - 1250 | Ether linkage |

UV-Visible (UV-Vis) Spectroscopy

In a suitable organic solvent like methanol or ethanol, 5-Benzyloxy-2-mercaptobenzimidazole is expected to exhibit strong UV absorption bands corresponding to π → π* electronic transitions within the conjugated benzimidazole and phenyl ring systems. The maximum absorption wavelengths (λmax) are typically observed in the range of 250-350 nm.

Experimental Methodologies

The reliability of physicochemical data is contingent upon robust and validated experimental protocols.

Melting Point Determination (Capillary Method)

This standard method provides an accurate melting range, which also serves as an indicator of purity.

Protocol:

-

Sample Preparation: A small quantity of the dry, powdered compound is loaded into a glass capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Heating Profile: A rapid heating rate is used to approximate the melting point, followed by a slow ramp rate (1-2 °C/minute) starting about 15-20 °C below the approximate value.

-

Data Recording: The temperature at which the first droplet of liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting range.

-

Validation: The measurement is repeated with a fresh sample to ensure reproducibility.

Sources

- 1. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 5-Benzyloxy-2-mercaptobenzimidazole | LGC Standards [lgcstandards.com]

- 4. scbt.com [scbt.com]

- 5. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions | Research Results in Pharmacology [rrpharmacology.ru]

An In-depth Technical Guide to 5-Benzyloxy-2-mercaptobenzimidazole (CAS: 465546-82-1): Synthesis, Characterization, and Therapeutic Potential

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals interested in the synthesis, characterization, and potential applications of 5-Benzyloxy-2-mercaptobenzimidazole. While direct extensive research on this specific molecule is emerging, this document synthesizes established principles from closely related analogs to provide a robust framework for its investigation.

Introduction: The Benzimidazole Scaffold in Drug Discovery

The benzimidazole core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs.[1] Its heterocyclic structure, consisting of a fused benzene and imidazole ring, allows for versatile interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The 2-mercaptobenzimidazole (2-MBI) class, in particular, has garnered significant attention for its wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and antitumor properties.[2][3] The introduction of a benzyloxy group at the 5-position is a rational design strategy to enhance lipophilicity and potentially modulate target-specific interactions, making 5-Benzyloxy-2-mercaptobenzimidazole a compound of significant interest for novel therapeutic development.

Physicochemical Properties

A clear understanding of the fundamental properties of 5-Benzyloxy-2-mercaptobenzimidazole is essential for its application in research and development.

| Property | Value | Source |

| CAS Number | 465546-82-1 | [1][4] |

| Molecular Formula | C₁₄H₁₂N₂OS | [4] |

| Molecular Weight | 256.32 g/mol | [4] |

| IUPAC Name | 5-(phenylmethoxy)-1H-benzimidazole-2-thiol | [1] |

| SMILES | Sc1nc2cc(OCc3ccccc3)ccc2[nH]1 | [1] |

Synthesis of 5-Benzyloxy-2-mercaptobenzimidazole

While a specific published synthesis for 5-Benzyloxy-2-mercaptobenzimidazole is not widely available, a reliable synthetic route can be extrapolated from established protocols for analogous 5-alkoxy-2-mercaptobenzimidazoles.[5] The core of the synthesis involves the cyclization of a substituted o-phenylenediamine with a carbon disulfide equivalent.

Proposed Synthetic Pathway

The most logical approach begins with the benzylation of 4-aminophenol, followed by nitration, reduction, and subsequent cyclization.

Caption: Proposed synthetic workflow for 5-Benzyloxy-2-mercaptobenzimidazole.

Step-by-Step Experimental Protocol

This protocol is a well-established method for the synthesis of 2-mercaptobenzimidazole derivatives and is adapted here for the benzyloxy analog.

Step 1: Synthesis of 4-(Benzyloxy)-1,2-diaminobenzene (Precursor)

-

Benzylation of 4-Aminophenol: Dissolve 4-aminophenol in a suitable solvent like acetone. Add a base such as potassium carbonate (K₂CO₃), followed by the dropwise addition of benzyl chloride. Reflux the mixture until the starting material is consumed (monitored by TLC). After cooling, filter the solid and concentrate the filtrate. Purify the resulting 4-(benzyloxy)aniline by recrystallization or column chromatography.

-

Nitration: Cool a mixture of concentrated sulfuric and nitric acid to 0°C. Slowly add the 4-(benzyloxy)aniline while maintaining the low temperature. After the addition is complete, pour the reaction mixture onto ice. The precipitated 4-(benzyloxy)-2-nitroaniline is then filtered, washed with water, and dried.

-

Reduction: Suspend the 4-(benzyloxy)-2-nitroaniline in concentrated hydrochloric acid. Add a reducing agent, such as stannous chloride dihydrate (SnCl₂·2H₂O), portion-wise while stirring. The reaction is typically exothermic and may require cooling. After reduction is complete, neutralize the mixture with a strong base (e.g., NaOH) to precipitate the crude 4-(benzyloxy)-1,2-diaminobenzene. Extract the product with an organic solvent and purify.

Step 2: Cyclization to 5-Benzyloxy-2-mercaptobenzimidazole

-

Dissolve potassium hydroxide (KOH) in a mixture of ethanol and water.

-

To this solution, add carbon disulfide (CS₂) with stirring.

-

Heat the mixture to reflux and add a solution of 4-(benzyloxy)-1,2-diaminobenzene in ethanol dropwise.

-

Continue refluxing for 4-6 hours. Monitor the reaction progress by TLC.

-

After completion, distill off the ethanol. Dissolve the residue in water and acidify with dilute acetic acid to precipitate the crude product.

-

Filter the solid, wash with water, and recrystallize from an ethanol/water mixture to obtain pure 5-Benzyloxy-2-mercaptobenzimidazole.

Analytical Characterization

The structural confirmation of the synthesized compound relies on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzimidazole and benzyl rings, typically in the range of 7.0-8.0 ppm. A singlet corresponding to the methylene (-CH₂-) protons of the benzyloxy group should appear around 5.0 ppm. The N-H proton of the imidazole ring will likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, the methylene carbon of the benzyloxy group, and a characteristic signal for the thione carbon (C=S) in the range of 165-180 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present.

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch | 3100-3300 (broad) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=N and C=C Stretch | 1450-1620 |

| C-O (Ether) Stretch | 1200-1250 |

| C=S (Thione) Stretch | 1050-1250 |

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) should confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ expected at m/z 257.32.

Potential Biological Activities and Therapeutic Applications

Based on extensive research on the 2-mercaptobenzimidazole scaffold, 5-Benzyloxy-2-mercaptobenzimidazole is a prime candidate for investigation in several therapeutic areas.

Anticancer Activity

Many 2-mercaptobenzimidazole derivatives exhibit potent anticancer activity.[2] For instance, derivatives with substitutions at the 5-position have been shown to act as antagonists of the estrogen receptor alpha (ERα), a key target in breast cancer.[3] The benzyloxy group may enhance binding to the hydrophobic ligand-binding domain of such receptors.

Caption: Hypothesized mechanism of action for anticancer activity via ERα antagonism.

Enzyme Inhibition

The 2-mercaptobenzimidazole core is a known inhibitor of various enzymes. For example, 5-methoxy-2-mercaptobenzimidazole is a potent inhibitor of tyrosinase, an enzyme involved in melanin production.[6] The structural similarity suggests that the benzyloxy analog could also be a potent enzyme inhibitor, with potential applications in treating hyperpigmentation disorders or as an antifungal agent by targeting essential fungal enzymes.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To evaluate the potential anticancer activity of 5-Benzyloxy-2-mercaptobenzimidazole, a standard MTT assay can be employed to measure cell viability.[3]

Workflow

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed Procedure

-

Cell Seeding: Plate breast cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare a stock solution of 5-Benzyloxy-2-mercaptobenzimidazole in DMSO. Perform serial dilutions in cell culture media to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Replace the media in the wells with the media containing the compound. Include a vehicle control (DMSO only) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the treated plates for 48 to 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.

-

Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Directions

5-Benzyloxy-2-mercaptobenzimidazole is a promising, yet underexplored, derivative of a well-validated therapeutic scaffold. The synthetic and analytical protocols outlined in this guide provide a solid foundation for its preparation and characterization. Based on the extensive literature on related compounds, its potential as an anticancer agent or a specific enzyme inhibitor is significant. Future research should focus on the definitive synthesis and characterization of this compound, followed by a broad biological screening to uncover its primary mechanism of action and therapeutic potential.

References

-

Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives. Chemical Review and Letters. Available at: [Link]

-

Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole D. Chemical Review and Letters. Available at: [Link]

-

5 Difluromethoxy 2 Mercapto Benzimidazole Manufacturer from Ankleshwar. Ghanshyam Chemicals. Available at: [Link]

-

PHARMA INTERMEDIATE Manufacturer, Supplier in Ankleshwar, Gujarat. Nandolia Organic Chemicals Pvt. Ltd. Available at: [Link]

-

(PDF) Chemical Review and Letters Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives. ResearchGate. Available at: [Link]

-

5-Ethoxy-2-mercaptobenzimidazole. Rraynex - Pharma Pellets & APIs. Available at: [Link]

-

Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. Indian Journal of Chemistry. Available at: [Link]

-

5-(Difluoromethoxy)-2-mercaptobenzimidazole. Spectrum Chemicals Australia. Available at: [Link]

-

Synthesis of 5-[(1H-imidazol-1-yl)phenylmethyl]-1-methoxy-2-methyl-1H-benzimidazole. Molbase. Available at: [Link]

- Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole. Google Patents.

-

Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives. PubMed. Available at: [Link]

-

Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity. Oriental Journal of Chemistry. Available at: [Link]

-

The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Research Results in Pharmacology. Available at: [Link]

-

2-Mercaptobenzimidazole. PubChem. Available at: [Link]

-

Synthesis of Structurally Diverse Benzotriazoles via Rapid Diazotization and Intramolecular Cyclization of 1,2‐Aryldiamines. ResearchGate. Available at: [Link]

-

Two step synthesis of benzimidazole by the reductive cyclization of CO2... ResearchGate. Available at: [Link]

-

Synthesis of 2-mercaptobenzimidazole from the reaction of o-phenylene diamine and carbon disulfide in the presence of potassium hydroxide. ResearchGate. Available at: [Link]

Sources

- 1. 5-Benzyloxy-2-mercaptobenzimidazole | LGC Standards [lgcstandards.com]

- 2. chemrevlett.com [chemrevlett.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. scbt.com [scbt.com]

- 5. CN103539746A - Method for synthesizing 5-difluoromethoxy-2-mercapto-1H-benzimidazole - Google Patents [patents.google.com]

- 6. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility of 5-Benzyloxy-2-mercaptobenzimidazole in different solvents

An In-Depth Technical Guide to the Solubility of 5-Benzyloxy-2-mercaptobenzimidazole

Introduction

5-Benzyloxy-2-mercaptobenzimidazole is a heterocyclic organic compound featuring a benzimidazole core.[1] With the molecular formula C₁₄H₁₂N₂OS and a molecular weight of 256.32 g/mol , this compound and its derivatives are of significant interest in medicinal chemistry and materials science.[2][3] Understanding the solubility of this compound is a critical first step in a multitude of research and development applications, including synthesis, purification, formulation, and the design of in vitro and in vivo assays.[1] The solubility of a substance dictates the choice of solvents for reactions and crystallizations, impacts its bioavailability in pharmaceutical formulations, and governs its behavior in various analytical techniques.

This guide provides a comprehensive analysis of the predicted solubility of 5-Benzyloxy-2-mercaptobenzimidazole, grounded in its molecular structure. It further outlines detailed, field-proven experimental protocols for the systematic determination of its solubility profile, ensuring researchers and drug development professionals can generate reliable and reproducible data.

Molecular Structure and Physicochemical Properties Analysis

The solubility of a compound is fundamentally governed by its molecular structure and the resulting intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a useful initial guideline, suggesting that polar compounds dissolve in polar solvents and non-polar compounds in non-polar solvents.[4][5] A detailed examination of 5-Benzyloxy-2-mercaptobenzimidazole's structure is essential for predicting its behavior.

Caption: Key functional groups of 5-Benzyloxy-2-mercaptobenzimidazole.

-

Benzimidazole Core: This fused heterocyclic system is inherently polar. The two nitrogen atoms can act as hydrogen bond acceptors, while the N-H group is a hydrogen bond donor.[1] This core structure promotes solubility in polar solvents.

-

2-Mercapto Group (-SH): This group introduces two critical properties. Firstly, it can exhibit thiol-thione tautomerism, existing in equilibrium with its 1,3-dihydro-2H-benzimidazole-2-thione form.[6] Secondly, the proton on the sulfur (or nitrogen in the thione form) is weakly acidic. This acidity is crucial for its solubility in basic aqueous solutions. Upon deprotonation by a base (like NaOH), it forms a water-soluble salt.[7][8]

-

5-Benzyloxy Group (-OCH₂-Ph): This substituent consists of a polar ether linkage (-O-) and a non-polar benzyl group (-CH₂-Ph). The large, non-polar aromatic ring significantly increases the molecule's lipophilicity, which is expected to enhance its solubility in non-polar organic solvents compared to analogs with smaller alkoxy groups (e.g., 5-methoxy-2-mercaptobenzimidazole).[9][10]

Predicted Solubility Profile

Based on the structural analysis and data from related benzimidazole derivatives, the following solubility profile is predicted for 5-Benzyloxy-2-mercaptobenzimidazole.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | The alcohol's hydroxyl group can form strong hydrogen bonds with the N-H and N atoms of the benzimidazole ring.[1][11] The benzyloxy group may slightly reduce solubility compared to simpler benzimidazoles. |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents are strong hydrogen bond acceptors and have high polarity, enabling them to effectively solvate both the polar benzimidazole core and accommodate the benzyloxy group. A related compound is soluble in DMF.[12] |

| Acetone, Ethyl Acetate | Moderate | These solvents are polar enough to interact with the benzimidazole moiety, but less effective at hydrogen bonding than DMF or DMSO, resulting in moderate solubility.[1] | |

| Non-Polar | Toluene, Hexane | Low to Insoluble | While the benzyl group provides some non-polar character, the highly polar nature of the hydrogen-bonded benzimidazole-thione core dominates, making it poorly soluble in non-polar solvents.[1] |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | DCM can act as a weak hydrogen bond acceptor. The solubility of benzimidazoles in chloroalkanes is generally low, but the benzyloxy group might offer some compatibility.[13][14] |

| Aqueous Basic | 1 M Sodium Hydroxide (NaOH) | High | The weakly acidic proton of the mercapto/thione group will be readily deprotonated by a strong base, forming a highly polar and water-soluble sodium salt.[10][12] |

| Aqueous Acidic | 1 M Hydrochloric Acid (HCl) | Low | The basicity of the imidazole nitrogens is relatively low and is further reduced by the electron-withdrawing thione group. Protonation is unlikely to occur to a significant extent to enhance solubility.[7] |

| Water | Water | Insoluble | The large, hydrophobic benzyloxy group and the overall molecular size make the compound unlikely to be soluble in water without pH modification.[4] |

Experimental Determination of Solubility

To validate the predicted profile, a systematic experimental approach is required. The following protocols describe both a rapid qualitative assessment and a robust quantitative measurement.

Protocol 1: Qualitative Solubility Assessment

This method provides a rapid, semi-quantitative understanding of solubility in a range of solvents.

Objective: To classify the compound as soluble, partially soluble, or insoluble in selected solvents at ambient temperature.

Materials:

-

5-Benzyloxy-2-mercaptobenzimidazole

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

A selection of solvents (e.g., Water, Methanol, Ethanol, Acetone, Toluene, Dichloromethane, DMSO, 1 M NaOH, 1 M HCl)

Procedure:

-

Preparation: Add approximately 10-20 mg of 5-Benzyloxy-2-mercaptobenzimidazole to a clean, dry test tube.

-

Solvent Addition: Add the selected solvent to the test tube in 0.5 mL increments.

-

Mixing: After each addition, cap the test tube and vortex vigorously for 30-60 seconds.

-

Observation: Visually inspect the mixture against a contrasting background. Look for the complete disappearance of solid particles.

-

Classification:

-

Soluble: The solid dissolves completely within 3 mL of solvent.

-

Partially Soluble: Some, but not all, of the solid dissolves.

-

Insoluble: No significant amount of solid dissolves.[5]

-

-

Record Keeping: Record the observations for each solvent tested. For basic or acidic solutions, note any color changes or effervescence.

Causality and Self-Validation: This simple, direct observation method provides immediate feedback on solute-solvent interactions. By testing a spectrum of solvents from polar to non-polar, a clear picture of the compound's general solubility emerges, which must be consistent with its molecular structure. For instance, high solubility in NaOH but not in water or HCl strongly validates the presence of an acidic functional group.[8]

Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This is the gold-standard isothermal method for determining the equilibrium solubility of a compound.

Objective: To determine the precise concentration (e.g., in mg/mL or mol/L) of a saturated solution of the compound at a specific temperature.

Workflow Diagram:

Caption: Workflow for the quantitative shake-flask solubility assay.

Procedure:

-

Preparation: Add an excess amount of 5-Benzyloxy-2-mercaptobenzimidazole to a vial containing a known volume of the solvent of interest (e.g., 5 mL). The presence of undissolved solid at the end of the experiment is critical to ensure equilibrium has been reached with a saturated solution.

-

Equilibration: Seal the vials tightly and place them in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period to reach equilibrium (typically 24 to 48 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically-resistant filter (e.g., 0.45 µm PTFE) to remove all undissolved particles. This step is crucial to avoid artificially high results.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical method.

-

Analysis: Quantify the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, by comparing the response to a standard calibration curve.

-

Calculation: Calculate the original solubility by multiplying the measured concentration by the dilution factor.

Trustworthiness through Validation: This protocol's reliability hinges on its self-validating principles. Reaching a plateau in concentration measurements after different equilibration times (e.g., 24h vs. 48h) confirms that true equilibrium was achieved. The use of a validated, specific analytical method like HPLC ensures that the measurement is accurate and not skewed by impurities or degradation products.

Conclusion

The solubility of 5-Benzyloxy-2-mercaptobenzimidazole is a complex interplay between its polar benzimidazole core, its weakly acidic mercapto group, and its large, non-polar benzyloxy substituent. It is predicted to be highly soluble in polar aprotic solvents like DMF and DMSO, and in aqueous basic solutions. Its solubility is likely moderate in alcohols and low in non-polar and aqueous neutral or acidic media. The provided experimental protocols offer a robust framework for researchers to systematically and accurately determine the solubility profile, generating the critical data needed to advance research, development, and formulation activities involving this compound.

References

- BenchChem. An In-depth Technical Guide to the Solubility of 2-tert-butyl-1H-benzo[d]imidazole in Common Organic Solvents.

- Chemistry For Everyone. How To Determine Solubility Of Organic Compounds? YouTube.

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Santa Cruz Biotechnology. 5-Benzyloxy-2-mercaptobenzimidazole.

- ACS Publications. Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data.

- Sheetal Chemicals. 5-Difluoromethoxy-2-Mercapto-Benzimidazole Suppliers.

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- LGC Standards. 5-Benzyloxy-2-mercaptobenzimidazole.

- ResearchGate. Solubility of Benzimidazoles in Alcohols.

- ResearchGate. (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene.

- Pharmaffiliates. 5-Benzyloxy-2-mercaptobenzimidazole.

- PubChem. 5-Methoxy-2-mercaptobenzimidazole.

- Sheetal Chemicals. 2-Mercapto-5-Methoxy-Benzimidazole-4.

- Wikipedia. Mercaptobenzimidazole.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scbt.com [scbt.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.ws [chem.ws]

- 6. Mercaptobenzimidazole - Wikipedia [en.wikipedia.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. www1.udel.edu [www1.udel.edu]

- 9. 5-Methoxy-2-mercaptobenzimidazole | C8H8N2OS | CID 665603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. sheetalchemicals.com [sheetalchemicals.com]

- 11. researchgate.net [researchgate.net]

- 12. sheetalchemicals.com [sheetalchemicals.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Biological Activities of 5-Benzyloxy-2-mercaptobenzimidazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds. Within this broad class, derivatives of 5-Benzyloxy-2-mercaptobenzimidazole are emerging as a versatile and potent series of molecules with a wide spectrum of biological activities. This technical guide synthesizes current research to provide an in-depth analysis of the synthesis, biological evaluation, and mechanisms of action of these derivatives. We will explore their significant potential as anticancer, antimicrobial, and antioxidant agents, with a focus on structure-activity relationships and the underlying molecular pathways they modulate. This document is intended to serve as a comprehensive resource for researchers and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this promising class of compounds.

The Benzimidazole Scaffold: A Privileged Structure in Drug Discovery

Benzimidazole is a bicyclic aromatic heterocycle, consisting of a fused benzene and imidazole ring. This structural motif is found in a variety of biologically important molecules, including vitamin B12.[1] Its unique structure allows for versatile substitutions at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties.[2] Consequently, benzimidazole derivatives have been successfully developed into a range of FDA-approved drugs, including proton pump inhibitors (omeprazole), anthelmintics (albendazole), antihistamines (astemizole), and anticancer agents (bendamustine).[2][3] The 2-mercapto substituted benzimidazoles, in particular, serve as key intermediates and potent agents in their own right, exhibiting a broad range of activities such as antimicrobial, anti-inflammatory, and anticancer effects.[3][4][5]

The 5-Benzyloxy-2-mercaptobenzimidazole Core

The 5-Benzyloxy-2-mercaptobenzimidazole scaffold features two key functional groups that are critical for its biological activity and amenability to chemical modification:

-

The 2-Mercapto Group (-SH): This thiol group is nucleophilic and can be readily alkylated or acylated, providing a primary handle for generating diverse derivatives.[6]

-

The 5-Benzyloxy Group (-OCH₂Ph): This substituent on the benzene ring influences the molecule's lipophilicity and electronic properties, which can significantly impact target binding and cellular uptake.

The combination of these features creates a scaffold with significant potential for developing targeted therapeutic agents.

General Synthesis Pathway

The synthesis of 5-Benzyloxy-2-mercaptobenzimidazole derivatives typically follows a multi-step process that begins with the creation of the core benzimidazole ring, followed by derivatization at the thiol group.

Start [label="4-Benzyloxy-1,2-phenylenediamine", shape=ellipse, fillcolor="#FFFFFF"]; CS2 [label="Carbon Disulfide (CS2)\nin Ethanolic KOH", shape=cds, fillcolor="#FFFFFF"]; Core [label="5-Benzyloxy-2-mercaptobenzimidazole\n(Core Scaffold)", fillcolor="#FBBC05"]; AlkylHalide [label="Alkyl/Aryl Halides (R-X)", shape=cds, fillcolor="#FFFFFF"]; Derivatives [label="S-Substituted Derivatives", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Start -> Core [label="Cyclization"]; CS2 -> Core; Core -> Derivatives [label="S-Alkylation"]; AlkylHalide -> Derivatives; }

General workflow for the synthesis of S-substituted derivatives.

Spectrum of Potential Biological Activities

Derivatives of the 2-mercaptobenzimidazole scaffold have demonstrated a remarkable breadth of biological activities. The benzyloxy substitution at the 5-position further modulates these properties, leading to compounds with significant therapeutic potential.

Anticancer Activity

The most extensively studied application of benzimidazole derivatives is in oncology.[7] They exert their anticancer effects through a variety of mechanisms, making them attractive candidates for overcoming drug resistance.[8]

Mechanisms of Action in Cancer:

-

Tubulin Polymerization Inhibition: A primary mechanism for many anticancer benzimidazoles is the disruption of microtubule dynamics.[9] By binding to the colchicine site on β-tubulin, these compounds prevent the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle.[10][11] This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][12] This antimitotic action is particularly effective against rapidly dividing cancer cells.[7]

-

Induction of Apoptosis: These derivatives can trigger programmed cell death through both intrinsic and extrinsic pathways.[7] They can modulate the expression of pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2) proteins, leading to the release of cytochrome c from mitochondria and the activation of caspases.[7]

-

Kinase Inhibition: Some benzimidazoles act as inhibitors of crucial oncogenic signaling pathways, such as the PI3K/AKT and MAPK pathways, by targeting cyclin-dependent kinases (CDKs) and tyrosine kinases.[7] For instance, molecular docking studies have shown that 2-mercaptobenzimidazole derivatives can effectively bind to the EGFR tyrosine kinase protein.[13]

-

Inhibition of Angiogenesis: By interfering with signaling pathways that promote the formation of new blood vessels, these compounds can help to starve tumors of essential nutrients and oxygen.[14]

-

Generation of Oxidative Stress: Coordination with transition metals can enhance the anticancer action of benzimidazole derivatives by increasing oxidative stress within cancer cells, leading to cellular damage and death.[7]

Core [label="Benzimidazole Derivative", fillcolor="#EA4335", shape=ellipse, pos="0,2.5!"];

Tubulin [label="Tubulin Polymerization\nInhibition", fillcolor="#4285F4", pos="-2,1!"]; Kinase [label="Kinase Inhibition\n(e.g., EGFR, CDK)", fillcolor="#4285F4", pos="2,1!"]; Apoptosis [label="Induction of Apoptosis\n(Caspase Activation)", fillcolor="#4285F4", pos="-2,-1!"]; Angiogenesis [label="Anti-Angiogenesis", fillcolor="#4285F4", pos="2,-1!"];

G2M [label="G2/M Cell Cycle Arrest", fillcolor="#34A853", pos="-3.5,0!"]; CellDeath [label="Apoptotic Cell Death", fillcolor="#34A853", pos="0,-2.5!"]; Proliferation [label="Reduced Proliferation\n& Metastasis", fillcolor="#34A853", pos="3.5,0!"];

Core -> Tubulin; Core -> Kinase; Core -> Apoptosis; Core -> Angiogenesis;

Tubulin -> G2M; Kinase -> Proliferation; Apoptosis -> CellDeath; Angiogenesis -> Proliferation; G2M -> CellDeath; }

Key anticancer mechanisms of benzimidazole derivatives.

Antimicrobial Activity

Novel 2-mercaptobenzimidazole derivatives have shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi.[15][16]

-

Antibacterial Activity: Studies have demonstrated that these compounds are effective against both Gram-positive (e.g., Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (e.g., Escherichia coli, Klebsiella pneumoniae) bacteria.[3][17] The mechanism is often linked to the inhibition of essential bacterial enzymes or disruption of cell wall synthesis.

-

Antifungal Activity: Potent activity has also been reported against fungal strains like Candida albicans and Aspergillus fumigatus.[3][15] Certain derivatives have shown antifungal potential comparable or superior to standard drugs like fluconazole.[3][18]

Other Potential Activities

The versatile benzimidazole scaffold has been explored for a variety of other therapeutic applications:

-

Antioxidant Activity: Some derivatives act as potent free radical scavengers, which could be beneficial in conditions associated with oxidative stress.[6][19]

-

α-Glucosidase Inhibition: Acylhydrazone derivatives of 2-mercaptobenzimidazole have been investigated for their ability to inhibit α-glucosidase, suggesting potential applications in managing diabetes.[6]

-

Anti-inflammatory and Analgesic Activity: The core structure is known to be associated with anti-inflammatory and pain-reducing properties.[3][20]

Quantitative Data Summary

The potency of 5-Benzyloxy-2-mercaptobenzimidazole derivatives is typically quantified by their IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values. The table below summarizes representative data from the literature for related 2-mercaptobenzimidazole derivatives.

| Compound Class | Activity Type | Target | Potency (IC₅₀ / MIC) | Reference |

| Benzimidazole Carboxamides | Anticancer | SK-Mel-28 (Melanoma) | IC₅₀: 2.55 - 17.89 µM | [21] |

| Benzimidazole-2-yl Hydrazones | Tubulin Inhibition | Porcine Tubulin | IC₅₀: 5.65 µM (for lead compound) | [10][12] |

| 5-Methoxy-2-MBI Derivatives | Anticancer | MDA-MB-231 (Breast Cancer) | IC₅₀: 24.78 µM | [5] |

| N-acylhydrazone derivatives | α-Glucosidase Inhibition | α-Glucosidase | IC₅₀: 352 µg/ml | [6] |

| Thiazolidinone/Oxadiazole Hybrids | Antibacterial | S. aureus, E. coli | MIC: 2 - 16 µg/mL | [3] |

| Thiazolidinone/Oxadiazole Hybrids | Antifungal | C. albicans, A. fumigatus | MIC: 2 - 8 µg/mL | [3] |

Note: Data is for structurally related compounds and illustrates the potential of the broader class. Specific values for 5-benzyloxy derivatives would require targeted synthesis and screening.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides standardized, step-by-step methodologies for key experiments relevant to the evaluation of these derivatives.

Protocol: General Synthesis of the 2-Mercaptobenzimidazole Core

This protocol describes the foundational reaction to create the 2-mercaptobenzimidazole ring system.

-

Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (or a substituted version like 4-benzyloxy-1,2-phenylenediamine) (0.1 mole) and potassium hydroxide (0.1 mole) in 100 mL of 95% ethanol and 15 mL of water.

-

Addition of Carbon Disulfide: While stirring, add carbon disulfide (0.1 mole) to the mixture.

-

Reflux: Heat the reaction mixture under reflux for 3 hours. The solution will typically darken.[22]

-

Decolorization: Cautiously add activated charcoal to the hot solution and continue to reflux for an additional 10 minutes.

-

Filtration: Filter the hot mixture to remove the charcoal.

-

Precipitation: Heat the filtrate to approximately 60°C and add 100 mL of warm water. Acidify the solution with dilute acetic acid, while stirring, until precipitation is complete.[22]

-

Isolation: Cool the mixture in an ice bath. Collect the solid precipitate by vacuum filtration, wash with cold water, and dry to yield the 2-mercaptobenzimidazole product.

Protocol: In Vitro Anticancer Evaluation (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the synthesized benzimidazole derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.

Future Perspectives and Conclusion

The 5-Benzyloxy-2-mercaptobenzimidazole scaffold represents a highly promising platform for the development of new therapeutic agents. The existing body of research on related benzimidazoles strongly suggests that these derivatives possess significant potential, particularly in oncology and infectious diseases.[3][7][15]

Future research should focus on:

-

Systematic SAR Studies: Synthesizing and screening a broad library of derivatives with modifications at the benzyloxy and mercapto positions to build a comprehensive structure-activity relationship profile.

-

Mechanism Elucidation: Moving beyond initial screening to perform detailed mechanistic studies (e.g., specific kinase inhibition assays, cell cycle analysis, apoptosis assays) for the most potent compounds.

-

In Vivo Evaluation: Advancing lead compounds from in vitro assays to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

-

Hybrid Molecules: Exploring the conjugation of the benzimidazole scaffold with other bioactive moieties to create hybrid molecules with dual or synergistic therapeutic effects.[8]

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

- 3. jddtonline.info [jddtonline.info]

- 4. ijmrhs.com [ijmrhs.com]

- 5. chemrevlett.com [chemrevlett.com]

- 6. Synthesis, biological activities, and molecular docking studies of 2-mercaptobenzimidazole based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. Benzimidazole hybrids as anticancer drugs: An updated review on anticancer properties, structure-activity relationship, and mechanisms of action (2019-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent developments of benzimidazole based analogs as potential tubulin polymerization inhibitors: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis of 2-mercaptobenzimidazole derivatives as potential anti-microbial and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. jddtonline.info [jddtonline.info]

- 17. scispace.com [scispace.com]

- 18. 2-Mercaptobenzimidazole Schiff Bases: Design, Synthesis, Antimicrobial Studies and Anticancer Activity on HCT-116 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis of Some new Nucleosides Derived from 2- Mercapto Benzimidazole With Expected Biological Activity – Oriental Journal of Chemistry [orientjchem.org]

- 21. Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. derpharmachemica.com [derpharmachemica.com]

- 23. Design, Synthesis, SAR Study, Antimicrobial and Anticancer Evaluation of Novel 2-Mercaptobenzimidazole Azomethine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 26. Novel and Improved Method for the Synthesis of 2-Mercaptobenzimidazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

The Strategic Utility of 5-Benzyloxy-2-mercaptobenzimidazole in Modern Drug Synthesis: A Technical Guide

Abstract

This technical guide provides an in-depth exploration of 5-Benzyloxy-2-mercaptobenzimidazole, a versatile precursor in contemporary drug synthesis. Moving beyond a simple recitation of protocols, this document elucidates the chemical principles and strategic considerations that underscore its application, particularly in the synthesis of substituted benzimidazole-based therapeutics like proton pump inhibitors (PPIs). We will detail the multi-step synthesis of the core molecule, explore its crucial role in the construction of complex pharmaceutical agents, and discuss the strategic implications of the benzyloxy moiety. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable synthetic intermediate.

Introduction: The Benzimidazole Scaffold and the Role of the Benzyloxy Precursor

The benzimidazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1] Its unique aromatic and electronic properties, including its capacity for hydrogen bonding and π-π stacking, allow for effective binding to a wide range of biological macromolecules.[1] Within this class, 2-mercaptobenzimidazole derivatives are particularly significant as they serve as key building blocks for a variety of therapeutic agents, including the widely prescribed proton pump inhibitors (PPIs).[2][3]

5-Benzyloxy-2-mercaptobenzimidazole offers a distinct advantage in multi-step drug synthesis. The benzyloxy group serves a dual function: it acts as a stable, lipophilic substituent that can influence the solubility and crystalline nature of intermediates, and, more critically, it functions as a protecting group for a phenol. This allows for the synthesis of 5-hydroxy-benzimidazole derivatives, which are active metabolites or target compounds in their own right. The benzyl group can be selectively removed under reductive conditions in a late-stage synthetic step, a common strategy to unmask a reactive functional group that might not be compatible with earlier reaction conditions.[4]

This guide will focus on the practical synthesis of 5-Benzyloxy-2-mercaptobenzimidazole and its subsequent elaboration into a model drug scaffold analogous to modern PPIs, thereby highlighting its strategic importance in drug discovery and development.

Synthesis of the Core Precursor: 5-Benzyloxy-2-mercaptobenzimidazole

The synthesis of 5-Benzyloxy-2-mercaptobenzimidazole is a multi-step process that begins with the protection of a substituted aminophenol. The overall pathway involves benzylation, selective nitration, reduction of the nitro group, and finally, cyclization to form the target benzimidazolethione.

Figure 1: Synthetic workflow for 5-Benzyloxy-2-mercaptobenzimidazole.

Step 1: Synthesis of 4-(Benzyloxy)-2-nitroaniline

The synthesis commences with the protection of the phenolic hydroxyl group of 4-amino-3-nitrophenol. The choice of the benzyl group is strategic due to its general stability to a wide range of reaction conditions and its susceptibility to cleavage by catalytic hydrogenation, a method that is often compatible with other functional groups present in a complex molecule.[4]

Experimental Protocol:

-

To a solution of 2-nitro-4-hydroxyaniline (1.0 eq) in methyl ethyl ketone (MEK), add anhydrous potassium carbonate (K2CO3, ~2.5 eq).[5]

-

To this suspension, add benzyl bromide (1.0 eq) dropwise at room temperature.[5]

-

Heat the reaction mixture to reflux and maintain for approximately 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and evaporate the solvent under reduced pressure.

-

Triturate the resulting residue with hexane to remove non-polar impurities, filter the solid, and dry under vacuum to yield 4-(Benzyloxy)-2-nitroaniline.[5]

Causality: Potassium carbonate is a mild base sufficient to deprotonate the acidic phenol, forming a phenoxide that acts as a nucleophile. Benzyl bromide is an excellent electrophile for this Williamson ether synthesis. MEK is a suitable polar aprotic solvent for this SN2 reaction.

Step 2: Synthesis of 4-(Benzyloxy)-1,2-phenylenediamine

The selective reduction of the nitro group in the presence of the benzyl ether is a critical step. While catalytic hydrogenation over Palladium on carbon (Pd/C) is a common method for nitro group reduction, it also has the potential to cleave the benzyl ether.[6] Therefore, careful control of reaction conditions or the use of alternative reducing agents is necessary. A reliable method is the use of stannous chloride (SnCl2) in an acidic medium.

Experimental Protocol:

-

Dissolve 4-(Benzyloxy)-2-nitroaniline (1.0 eq) in ethanol.

-

Add a solution of stannous chloride dihydrate (SnCl2·2H2O, ~4-5 eq) in concentrated hydrochloric acid to the solution while stirring.

-

Heat the mixture to reflux for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully neutralize with a concentrated aqueous solution of sodium hydroxide (NaOH) until the solution is strongly alkaline (pH > 12), which will precipitate tin salts.

-

Extract the aqueous slurry with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent to yield 4-(Benzyloxy)-1,2-phenylenediamine.

Causality: Stannous chloride is a classic reagent for the reduction of aryl nitro groups to anilines. The reaction proceeds in an acidic environment, and the workup requires basification to precipitate tin hydroxides and liberate the free diamine for extraction.

Step 3: Cyclization to 5-Benzyloxy-2-mercaptobenzimidazole

The final step in the synthesis of the core precursor is the cyclization of the o-phenylenediamine with a one-carbon electrophile that also provides the sulfur atom. Carbon disulfide (CS2) in the presence of a base is the most common and efficient reagent for this transformation.

Experimental Protocol:

-

Dissolve potassium hydroxide (KOH, ~1.2 eq) in a mixture of ethanol and water.

-

To this solution, add carbon disulfide (CS2, ~1.2 eq) with stirring. The mixture may be gently heated to facilitate the formation of the xanthate-like intermediate.

-

Add a solution of 4-(Benzyloxy)-1,2-phenylenediamine (1.0 eq) in ethanol dropwise to the boiling mixture.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction by TLC.

-

After completion, cool the mixture and remove the ethanol by rotary evaporation.

-

Dissolve the remaining aqueous residue in water and acidify with dilute acetic acid (e.g., 50% solution) to a pH of ~5-6.

-

The product will precipitate out of the solution as a solid.

-

Collect the solid by filtration, wash with water, and recrystallize from an ethanol/water mixture to obtain pure 5-Benzyloxy-2-mercaptobenzimidazole.

Causality: The reaction proceeds via the nucleophilic attack of one of the amino groups of the diamine on the carbon of CS2. The resulting dithiocarbamate intermediate then undergoes intramolecular cyclization with the elimination of hydrogen sulfide to form the stable benzimidazolethione ring system. The final product is precipitated by acidifying the solution, which protonates the thiolate salt.

Application in Drug Synthesis: The Proton Pump Inhibitor (PPI) Model

5-Benzyloxy-2-mercaptobenzimidazole is an ideal precursor for the synthesis of PPIs. The general synthetic route involves two key transformations: S-alkylation with a substituted 2-(chloromethyl)pyridine and subsequent selective oxidation of the resulting thioether to a sulfoxide.

Figure 2: General synthetic pathway for a PPI-like molecule from 5-Benzyloxy-2-mercaptobenzimidazole.

Step 4: S-Alkylation to Form the Thioether Intermediate

The nucleophilic sulfur atom of the 2-mercaptobenzimidazole is readily alkylated by electrophilic partners. In the synthesis of PPIs, this partner is a suitably substituted 2-(chloromethyl)pyridine hydrochloride.

Experimental Protocol:

-

Dissolve 5-Benzyloxy-2-mercaptobenzimidazole (1.0 eq) in a solvent such as methanol or ethanol.

-

Add an aqueous solution of sodium hydroxide (NaOH, ~2.2 eq) and stir until a clear solution is formed. Cool the solution to 10-15°C.

-

In a separate vessel, dissolve the substituted 2-(chloromethyl)pyridine hydrochloride (e.g., 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, ~1.05 eq) in a suitable solvent like methanol.

-

Add the pyridine solution dropwise to the benzimidazole solution, maintaining the temperature below 25-30°C.

-

Stir the reaction mixture for 2-4 hours at room temperature.

-

Upon completion (monitored by TLC), the thioether product can be isolated by adding water to precipitate the solid, followed by filtration, washing, and drying.

Causality: The sodium hydroxide deprotonates the thiol group to form a highly nucleophilic thiolate anion. This anion then displaces the chloride from the electrophilic benzylic-like carbon of the pyridine derivative in an SN2 reaction to form the C-S bond of the thioether.

Step 5: Selective Oxidation to the Sulfoxide

The final activating step in the synthesis of many PPIs is the selective oxidation of the thioether to the corresponding sulfoxide. This step is critical, as over-oxidation to the sulfone byproduct can occur, which is often difficult to remove.[2]

Experimental Protocol:

-

Dissolve the thioether intermediate (1.0 eq) in a chlorinated solvent like dichloromethane (DCM).

-

Cool the solution to between -10°C and 0°C.

-

Add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA, ~1.0-1.1 eq), in DCM dropwise, keeping the temperature constant.

-

Stir the reaction at this low temperature for 30-60 minutes.

-

The reaction is quenched by adding an aqueous solution of a reducing agent like sodium thiosulfate or sodium bisulfite to destroy any excess peroxide.

-

The workup involves washing the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid, followed by water and brine.

-

The organic layer is then dried, filtered, and concentrated to yield the crude sulfoxide, which can be purified by crystallization or chromatography.

Causality: m-CPBA is a common and effective reagent for the controlled oxidation of sulfides to sulfoxides. The reaction is performed at low temperatures to enhance selectivity and minimize the formation of the sulfone. The electron-rich sulfide sulfur attacks the terminal oxygen of the peroxyacid.

Step 6 (Optional): Deprotection to the 5-Hydroxy Benzimidazole Derivative

The strategic value of the benzyloxy group is realized in this final, optional step. If the target molecule is the 5-hydroxy derivative, the benzyl protecting group can be removed.

Experimental Protocol:

-

Dissolve the 5-benzyloxy sulfoxide derivative in a suitable solvent like ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC analysis indicates the complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Evaporate the filtrate to yield the deprotected 5-hydroxy benzimidazole derivative.

Causality: Catalytic hydrogenation is the standard method for cleaving benzyl ethers.[4] The palladium catalyst facilitates the addition of hydrogen across the C-O bond of the ether, releasing the free phenol and toluene as a byproduct. This method is often clean and high-yielding.

Data Summary and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Synthetic Step |

| 4-(Benzyloxy)-2-nitroaniline | C₁₃H₁₂N₂O₃ | 256.25 | Williamson Ether Synthesis |

| 4-(Benzyloxy)-1,2-phenylenediamine | C₁₃H₁₄N₂O | 214.27 | Nitro Group Reduction |

| 5-Benzyloxy-2-mercaptobenzimidazole | C₁₄H₁₂N₂OS | 256.33 | Thione Formation (Cyclization) |

| Thioether Intermediate (Model) | Varies | Varies | S-Alkylation |

| Sulfoxide (API Model) | Varies | Varies | Selective Oxidation |

Conclusion

5-Benzyloxy-2-mercaptobenzimidazole is a highly valuable and versatile precursor in the synthesis of complex pharmaceutical molecules. Its synthesis, though multi-stepped, employs robust and well-understood chemical transformations. The true utility of this compound lies in the strategic options afforded by the benzyloxy group, which can act as a stable directing group or as a readily cleavable protecting group for a phenol functionality. The protocols and chemical reasoning outlined in this guide demonstrate its direct applicability in constructing drug scaffolds, particularly those analogous to proton pump inhibitors. For research and development professionals, a thorough understanding of the synthesis and reactivity of this precursor opens avenues for the creation of novel therapeutics with diverse pharmacological profiles.

References

-

PrepChem. Synthesis of a) 2-Nitro-4-(benzyloxy)aniline. Available from: [Link]

-

iMedPub. Anti-Inflammatory, Proton Pump Inhibitor and Synthesis of Some New Benzimidazole Derivatives. Available from: [Link]

-

NIH National Center for Biotechnology Information. 1-Arylsulfonyl-2-(Pyridylmethylsulfinyl) Benzimidazoles as New Proton Pump Inhibitor Prodrugs. Available from: [Link]

-

NIH National Center for Biotechnology Information. Novel 5-(Arylideneamino)-1H-Benzo[d]imidazole-2-thiols as Potent Anti-Diabetic Agents: Synthesis, In Vitro α-Glucosidase Inhibition, and Molecular Docking Studies. Available from: [Link]

-

ResearchGate. Benzimidazoles and Proton Pump Inhibitors. Available from: [Link]

-

BioWorld. New proton pump inhibitor synthesized and evaluated at Yung-Jin. Available from: [Link]

-

ResearchGate. (PDF) Molecular Prediction, Docking Studies and Synthesis of 5-Benzimidazole-1-yl-Methyl–[5] Oxadiazole-2-Thiol and their derivatives. Available from: [Link]

-

Research Results in Pharmacology. View of The effect of synthesized 5-R-1H-benzo[d]imidazole-2-thiol derivatives on intraocular pressure in normal and pathological conditions. Available from: [Link]

- Google Patents. Improved process for preparing benzimidazole-type compounds.

-

ResearchGate. Deprotection of the Benzimidazole Products. Available from: [Link]

-

Chemical Review and Letters. Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives. Available from: [Link]

-

Scholars Research Library. Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. Available from: [Link]

- Google Patents. Method for synthesizing 4-benzyloxy aniline hydrochloride.

-

Semantic Scholar. A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. Available from: [Link]

-

ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Available from: [Link]

-

ResearchGate. Synthesis, Characterization and Antimicrobial Evaluation of New 5-Methoxy-2-Mercapto Benzimidazole Derivatives. Available from: [Link]

-

PubMed. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Available from: [Link]

-

Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. Available from: [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

- 3. jddtonline.info [jddtonline.info]

- 4. Benzimidazole sulfoxide | C7H4N2OS | CID 129691622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN106632256A - Synthesis method of proton pump inhibitors - Google Patents [patents.google.com]

- 6. Synthesis and Antiproliferative Activities of Benzimidazole-Based Sulfide and Sulfoxide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

review of 2-mercaptobenzimidazole derivatives in medicinal chemistry

An In-depth Technical Guide to the Medicinal Chemistry of 2-Mercaptobenzimidazole Derivatives

Introduction: The Privileged Scaffold of 2-Mercaptobenzimidazole

In the landscape of medicinal chemistry, the benzimidazole ring system stands as a "privileged scaffold"—a molecular framework that is recurrently found in biologically active compounds.[1][2][3] This bicyclic aromatic structure, formed by the fusion of benzene and imidazole, serves as the foundation for numerous therapeutic agents due to its ability to interact with a wide array of biological targets.[4]

Within this important class, the 2-mercaptobenzimidazole (2-MBI) core is of particular interest. Characterized by a thiol (-SH) group at the 2-position, 2-MBI exists in a tautomeric equilibrium between the thiol and thione forms. This reactive thiol group provides a versatile handle for chemical modification, enabling the synthesis of a vast library of derivatives.[2] Consequently, 2-MBI derivatives have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, making them a focal point of intensive research in drug discovery.[4][5][6]

This guide provides a comprehensive overview of the synthesis, pharmacological activities, and structure-activity relationships of 2-mercaptobenzimidazole derivatives, offering insights for researchers and drug development professionals.

Part 1: Synthetic Strategies for 2-Mercaptobenzimidazole and Its Derivatives

The therapeutic potential of 2-MBI derivatives is unlocked through versatile synthetic methodologies that allow for the systematic modification of the core structure. The primary approaches involve the initial synthesis of the 2-MBI nucleus followed by functionalization at its reactive nitrogen and sulfur atoms.

Synthesis of the 2-Mercaptobenzimidazole Core

The most common and established method for constructing the 2-MBI scaffold is the condensation reaction of o-phenylenediamine with carbon disulfide (CS₂), typically in an alcoholic solvent under reflux. This one-pot reaction is efficient and provides good yields of the target heterocycle. An alternative route involves the reaction of o-phenylenediamines with N-aminorhodanine in xylene, which also yields 2-MBI derivatives.[7]

Derivatization Pathways

Once the 2-MBI core is obtained, its structural diversity is expanded primarily through reactions at the exocyclic thiol group and the imidazole nitrogen atom.

-

S-Alkylation and S-Arylation: The nucleophilic thiol group is readily alkylated or arylated by reacting 2-MBI with various alkyl or aryl halides in the presence of a base. This is a common strategy to introduce lipophilic side chains or other functional groups to modulate biological activity.

-

N-Alkylation: The nitrogen atom of the imidazole ring can also be functionalized. For instance, N-alkylation with ethyl-2-chloroacetate can introduce an ester group that serves as a precursor for further modifications, such as the formation of hydrazides and Schiff bases.[8]

-

Mannich Reaction: This is a powerful three-component reaction involving 2-MBI, formaldehyde, and a secondary amine (e.g., piperidine, morpholine).[5][9] The resulting Mannich bases have shown significant biological activities, particularly as analgesic, anticonvulsant, and anti-inflammatory agents.[9][10]

Caption: General synthetic pathways for 2-MBI and its derivatives.

Experimental Protocol: Synthesis of a 2-Mercaptobenzimidazole Mannich Base

This protocol describes a representative Mannich reaction to synthesize 1-[(Dimethylamino)methyl]-1,3-dihydro-2H-benzimidazole-2-thione, adapted from established methods.[5][9]

Materials:

-

2-Mercaptobenzimidazole (0.01 mol)

-

Dimethylamine (as a 40% aqueous solution, 0.01 mol)

-

Formaldehyde (as a 37% aqueous solution, 0.01 mol)

-

Methanol (30 mL)

-

Ice bath

-

Reflux apparatus

Procedure:

-

Dissolve 2-mercaptobenzimidazole (0.01 mol) and dimethylamine (0.01 mol) in methanol (30 mL) in a round-bottom flask.

-

Cool the mixture in an ice bath with constant stirring.

-

Slowly add formaldehyde (0.01 mol) to the cooled solution.

-

After the addition is complete, remove the ice bath and heat the mixture to reflux for 3 hours.

-

After reflux, allow the reaction mixture to cool to room temperature and then keep it in a freezer overnight to facilitate crystallization.

-

Collect the resulting crystals by vacuum filtration, wash with a small amount of cold methanol, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Mannich base.

-

Confirm the structure and purity using techniques such as TLC, melting point, IR, and ¹H NMR spectroscopy.

Part 2: A Spectrum of Pharmacological Activities

The structural versatility of the 2-MBI scaffold has led to the discovery of derivatives with a wide range of therapeutic applications.

Antimicrobial Activity

2-MBI derivatives are potent antimicrobial agents, exhibiting broad-spectrum activity against both bacteria and fungi.[4]

-

Antibacterial Action: Studies have demonstrated efficacy against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.[1][3]

-

Antifungal Action: Significant activity has been reported against pathogenic fungi, most notably Candida albicans and Aspergillus niger.[11][12]

Structure-Activity Relationship (SAR): The antimicrobial potency is highly dependent on the nature of the substituents.

-

The introduction of heterocyclic rings, such as thiazolidinone or oxadiazole, can enhance activity.[6][13]

-

Substituents on aryl rings attached to the core, including electron-withdrawing groups like chloro (-Cl) and nitro (-NO₂), as well as electron-donating hydroxyl (-OH) groups, have been shown to modulate potency significantly.[6] For example, one study found that a derivative (ZR-8) showed excellent antifungal activity compared to the standard drug miconazole.[1][4]

-